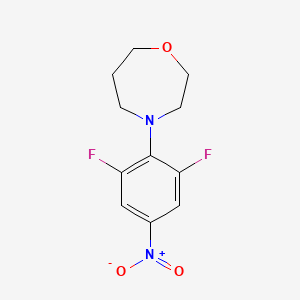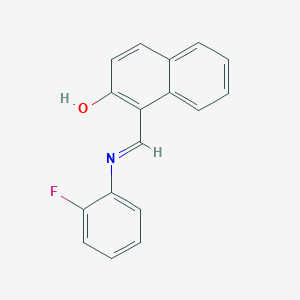
1-(2-Fluorophenyliminomethyl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyliminomethyl)-2-naphthol is an organic compound that features a naphthol core substituted with a fluorophenyliminomethyl group
Métodos De Preparación
The synthesis of 1-(2-Fluorophenyliminomethyl)-2-naphthol typically involves the condensation of 2-naphthol with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-(2-Fluorophenyliminomethyl)-2-naphthol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the imine group to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyliminomethyl)-2-naphthol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyliminomethyl)-2-naphthol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
1-(2-Fluorophenyliminomethyl)-2-naphthol can be compared with other similar compounds, such as:
1-(2-Chlorophenyliminomethyl)-2-naphthol: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-(2-Bromophenyliminomethyl)-2-naphthol: The presence of a bromine atom can lead to different chemical and physical properties compared to the fluorine-substituted compound.
1-(2-Methylphenyliminomethyl)-2-naphthol: Substitution with a methyl group can significantly alter the compound’s electronic properties and reactivity.
These comparisons highlight the unique properties of this compound, such as its enhanced binding affinity and selectivity due to the presence of the fluorine atom.
Propiedades
Número CAS |
73621-66-6 |
|---|---|
Fórmula molecular |
C17H12FNO |
Peso molecular |
265.28 g/mol |
Nombre IUPAC |
1-[(2-fluorophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12FNO/c18-15-7-3-4-8-16(15)19-11-14-13-6-2-1-5-12(13)9-10-17(14)20/h1-11,20H |
Clave InChI |
SVSZPSJOSRXCFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





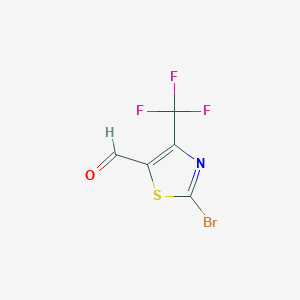
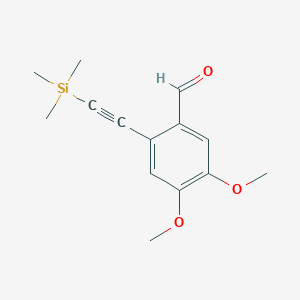
![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)
![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)
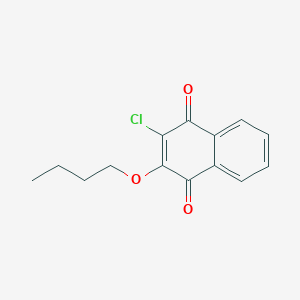
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)

![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
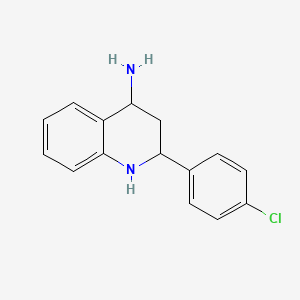
![(3-Methoxyphenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11856548.png)
